Actinoplanic acid A is a complex organic compound classified as a macrocyclic polycarboxylic acid, primarily known for its biological activity as an inhibitor of farnesyl-protein transferase. This enzyme plays a crucial role in the post-translational modification of proteins, particularly in the farnesylation of Ras proteins, which are implicated in various cancers. Actinoplanic acid A has garnered attention for its potential therapeutic applications in oncology, particularly against colorectal and exocrine pancreatic carcinoma .
Actinoplanic acid A is naturally produced by certain species of actinobacteria, specifically from the genus Streptomyces and Actinoplanes. The compound is typically isolated from fermentation broths derived from these microorganisms, which are known for their rich biosynthetic capabilities that yield various bioactive compounds .
The compound falls under the category of polyketides, a class of natural products characterized by their diverse structures and biological activities. Actinoplanic acid A is specifically noted for its unique structural features, including a tricarballylic moiety, which distinguishes it from other similar compounds .
The synthesis of actinoplanic acid A can be achieved through two primary approaches: natural extraction from microbial sources and synthetic chemical methods.
The industrial production typically involves large-scale fermentation processes where conditions such as temperature, pH, and nutrient availability are meticulously controlled to maximize compound yield.
Actinoplanic acid A has a molecular formula of and features a complex structure with multiple functional groups. Its structural representation includes several carboxylic acid groups and a unique tricarballylic moiety .
InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24-|
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.Actinoplanic acid A undergoes various chemical reactions that modify its structure and functional groups:
The major products formed from these reactions can exhibit varying biological activities depending on the modifications applied to actinoplanic acid A.
Actinoplanic acid A primarily exerts its biological effects through the inhibition of farnesyl-protein transferase. This enzyme catalyzes the transfer of farnesyl groups to target proteins involved in cell signaling pathways. By inhibiting this enzyme, actinoplanic acid A disrupts the farnesylation process essential for the activation of Ras proteins and other related targets implicated in tumorigenesis .
Actinoplanic acid A is characterized as a white amorphous solid when isolated from microbial sources. Its solubility properties may vary depending on the solvent used due to its multiple polar functional groups.
Key chemical properties include:
Relevant data regarding its reactivity indicates that it can participate in various chemical transformations typical of polycarboxylic acids .
Actinoplanic acid A has significant scientific applications across various fields:
Actinobacteria, particularly Streptomyces species, represent a prolific source of structurally complex secondary metabolites with significant bioactivities. These Gram-positive bacteria possess exceptionally large genomes enriched with biosynthetic gene clusters (BGCs) encoding pathways for polyketides, non-ribosomal peptides, and hybrid natural products. Streptomyces rapamycinicus, the producer of the immunosuppressant rapamycin, exemplifies this biosynthetic potential. During metabolomic investigations of this strain, researchers unexpectedly identified Actinoplanic Acid A (APL-A) and its novel demethyl analog (Actinoplanic Acid C), marking the first report of these compounds in this organism [1] [5]. APL-A is a macrocyclic polyketide featuring a 30-membered carbon backbone assembled from malonate, methylmalonate, and ethylmalonate units. Its defining characteristic is a tricarballylic acid-bridged structure that cyclizes part of the polyketide into a double-ester lactone, a rarity among bacterial natural products [1]. This discovery highlighted the underappreciated chemical diversity within actinobacterial secondary metabolomes and underscored the value of revisiting even well-studied strains with modern analytical techniques.
The actinoplanic acid (APL) biosynthetic gene cluster was identified in S. rapamycinicus ATCC 29253 through genome mining using antiSMASH 3.0, leveraging the unique structural features of APL-A as a guide. The core cluster spans approximately 60 kb and exhibits a prototypical type I modular PKS organization [1]. Three large, multifunctional polypeptides—AplA, AplB, and AplC—form the PKS backbone. Bioinformatic analysis of domain architecture predicted a linear assembly line where each module incorporates specific extender units:
This PKS architecture aligns with the proposed C51H80O16 molecular formula of APL-A. A freestanding acyl carrier protein (ACP) encoded upstream (aplH) likely participates in early-stage carboxylation reactions, while a short-chain dehydrogenase/reductase (aplF) and an α/β-hydrolase (aplG) catalyze post-assembly modifications [1] [4]. The PKS organization ensures precise chain length control and functional group installation, yielding a linear polyketide intermediate primed for cyclization and decoration.
Table 1: Core Enzymatic Components of the Actinoplanic Acid Biosynthetic Pathway
Gene | Predicted Function | Domain Architecture/Key Features |
---|---|---|
aplA | Polyketide synthase subunit 1 | KS-AT-DH-KR-ACP-KS-AT-ACP |
aplB | Polyketide synthase subunit 2 | KS-AT-KR-ACP-KS-AT-DH-ER-KR-ACP |
aplC | Polyketide synthase subunit 3 | KS-AT-KR-ACP |
aplD/aplE | NRPS components | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C) domains |
aplF | Short-chain dehydrogenase/reductase | NAD(P)-binding Rossmann fold |
aplG | α/β-Hydrolase/acylase | Catalytic triad (Ser-His-Asp), cap domain |
aplH | Standalone ACP | Phosphopantetheine attachment site |
The most distinctive biochemical step in APL biosynthesis is the NRPS-mediated esterification of the polyketide backbone with tricarballylic acid moieties. This reaction is catalyzed by an atypical bimodular NRPS encoded by aplD and aplE. Unlike canonical NRPS systems that form peptide bonds, this enzyme complex activates tricarballylate (derived from the TCA cycle intermediate cis-aconitate) and attaches it via ester linkages [1] [10]. The proposed mechanism involves:
This NRPS-dependent esterification represents a biochemical innovation rarely observed in bacteria. It enables the incorporation of a highly polar, multidentate ligand that is crucial for APL-A's bioactivity as a farnesyltransferase inhibitor, as free carboxylic acid groups engage in critical target interactions [1].
The APL pathway exhibits striking convergent evolution with the biosynthetic logic of fungal fumonisins—mycotoxins produced by Fusarium species. Both pathways incorporate tricarballylic acid esters onto polyketide backbones, yet they achieve this through genetically distinct mechanisms:
Despite phylogenetic distance (>1 billion years since divergence), both systems converged on an NRPS-catalyzed esterification strategy for tricarballylate incorporation. This highlights the evolutionary versatility of NRPS machinery in catalyzing non-peptidic couplings. The genetic organization further differs: fumonisin BGCs (~30 kb) are compact with co-expressed genes, while the APL cluster is larger and embedded within a complex genomic landscape rich in other BGCs [1]. These parallels underscore how distinct evolutionary paths can arrive at similar biochemical solutions for decorating complex scaffolds with reactive moieties.
Table 2: Comparative Analysis of Tricarballylate Incorporation in Actinoplanic Acid vs. Fumonisin Pathways
Feature | Actinoplanic Acid (Bacterial) | Fumonisin (Fungal) |
---|---|---|
Core Polyketide Structure | 30-membered macrocyclic backbone | C20 linear aliphatic chain |
Tricarballylate Positions | C-36 hydroxyl group | Two ester linkages (C14 and C15) |
Incorporation Enzyme | Bimodular NRPS (AplD/AplE) | Single-module NRPS (Fum8) |
Tricarballylate Precursor | cis-Aconitate (TCA cycle intermediate) | cis-Aconitate (TCA cycle intermediate) |
Reduction Mechanism | NRPS-bound reduction (putative) | Integrated reductase domain in Fum8 |
Evolutionary Origin | Bacterial modular PKS/NRPS hybrid | Fungal iterative PKS/NRPS hybrid |
The tricarballylate attachment represents a non-canonical esterification process diverging from typical acyltransferase reactions. Key mechanistic features include:
This system expands the catalytic repertoire of NRPSs beyond peptide bond formation and suggests unexplored versatility in secondary metabolite diversification.
The aplG-encoded α/β-hydrolase/acylase plays a pivotal role in generating structural diversity among APL congeners. Biochemical characterization indicates this enzyme:
This enzymatic versatility explains the co-occurrence of closed lactone (APL-A, APL-C) and open-chain (APL-B, APL-D) analogs in S. rapamycinicus fermentations. The α/β-hydrolase’s broad substrate tolerance allows it to act as a metabolic branch point, funneling the core polyketide-NRPS hybrid intermediate into multiple structural classes. Such enzymes represent promising targets for pathway engineering to enhance the production of specific analogs or generate novel derivatives through precursor-directed biosynthesis [1].
Table 3: Naturally Occurring Actinoplanic Acid Analogs and Their Structural Features
Analog | Molecular Formula | [M+NH₄]⁺ (m/z) | Key Structural Feature | Relative Abundance |
---|---|---|---|---|
Actinoplanic Acid A | C₅₁H₈₀O₁₆ | 966.5 | Tricarballylate lactone (closed) | High |
Actinoplanic Acid B | C₅₁H₈₂O₁₇ | 984.5 | Open-chain tricarballylate | Trace |
Actinoplanic Acid C | C₅₀H₇₈O₁₆ | 952.5 | Demethylated APL-A | Moderate |
Actinoplanic Acid D | C₅₀H₈₀O₁₇ | 970.5 | Open-chain demethyl analog | Trace |
Illustrations of Key Structural Features
Concluding Remarks
The biosynthetic pathway of Actinoplanic Acid A exemplifies the sophisticated enzymatic machinery employed by Actinobacteria to generate architecturally complex natural products. Its hybrid PKS-NRPS assembly line, unconventional esterification chemistry, and evolutionary parallels with fungal systems highlight nature’s ability to innovate through module repurposing and convergent evolution. The discovery of this pathway not only illuminates the chemical logic behind a potent pharmacophore but also provides a genetic toolkit for engineering novel tricarballylate-containing polyketides through combinatorial biosynthesis. Future efforts to elucidate the structural basis of NRPS-mediated ester formation and harness the promiscuity of the α/β-hydrolase aplG could unlock new avenues for biocatalysis and metabolic engineering in complex polyketide diversification.
Chemical Compounds Mentioned: Actinoplanic Acid A, Actinoplanic Acid B, Actinoplanic Acid C, Actinoplanic Acid D, Tricarballylic Acid, cis-Aconitate, Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA
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